6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been used in various chemical syntheses and studies due to its unique properties. Gilchrist and Summersell (1988) explored its use in the synthesis of chrysenes and other fused phenanthrenes through palladium(0) coupling and electrocyclic ring closure reactions (Gilchrist & Summersell, 1988). Similarly, Arivazhagan, Kavitha, and Subhasini (2014) conducted a comprehensive study on its vibrational, UV-VIS, and NMR properties, providing insights into its molecular structure and behavior (Arivazhagan, Kavitha, & Subhasini, 2014).
Catalysis and Reaction Mechanisms
In the realm of catalysis and reaction mechanisms, this compound has been a subject of interest. Srivastava et al. (1997) found its utility in Friedel-Crafts reactions using chlorotrimethylsilane as a novel catalyst, demonstrating its role in forming triarylmethanes under mild conditions (Srivastava et al., 1997). Moreover, Fosu, Tia, and Adei (2016) investigated Diels-Alder cycloaddition reactions with this compound, highlighting its influence on regio- and stereoselectivity (Fosu, Tia, & Adei, 2016).
Molecular and Crystallographic Studies
Research has also been conducted on the molecular and crystallographic aspects of this compound. Kaiser et al. (2023) provided detailed crystal structures of compounds related to this molecule, aiding in the understanding of its molecular conformation and stability (Kaiser et al., 2023).
Pharmacological and Biological Research
In pharmacological and biological research, this compound has been studied for its binding and activity at sigma receptors. Berardi et al. (2005) explored its derivatives for selective binding and activity at sigma(1) receptors, providing valuable insights into its potential therapeutic applications (Berardi et al., 2005). Additionally, Niso et al. (2013) investigated sigma receptor agonist/antagonist activity through its alkyl derivatives, contributing to the understandingof its role in receptor interactions and potential implications in tumor research and therapy (Niso et al., 2013).
Enzymatic and Synthetic Applications
Further, this compound has been utilized in enzymatic resolutions and synthetic routes. Izumi and Murakami (1994) demonstrated its resolution through lipase-catalyzed transesterification, highlighting its potential in stereoselective synthesis (Izumi & Murakami, 1994). Additionally, Öztaşkın, Göksu, and SeÇen (2011) developed an alternative synthesis route for producing dopaminergic derivatives from this compound, showcasing its versatility in chemical synthesis (Öztaşkın, Göksu, & SeÇen, 2011).
Properties
IUPAC Name |
1-ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)8-4-5-10-9-11(15-2)6-7-12(10)13/h3,6-7,9,14H,1,4-5,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZHGMCIQLVQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474089 | |
Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-36-8 | |
Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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